2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
2-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-14-5-6-20-16(11-14)18-12-17(15-3-1-2-4-19(15)26)24-25(18)21(27-20)13-7-9-23-10-8-13/h1-11,18,21,26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMZDOWWQGNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinone derivatives, while substitution of the chloro group with an amine yields an amino derivative .
Scientific Research Applications
2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-isobutyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule that has garnered interest due to its potential biological activities. This article focuses on summarizing the biological activity of this compound, particularly its antimicrobial properties, as well as any relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups, including a phenolic group and a pyridine moiety. Such structural characteristics often correlate with diverse biological activities.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are often key contributors to biological activity.
Antibacterial Properties
Research indicates that compounds with similar structural features exhibit significant antibacterial activity. For example, studies have shown that derivatives of pyridine and phenolic compounds possess strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These values suggest that the compound may exhibit potent antibacterial effects, potentially making it useful in developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound may also demonstrate antifungal activity. Similar pyridine derivatives have shown effectiveness against fungal strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Study on Pyridine Derivatives
A study focused on pyridine derivatives revealed that modifications in their structure significantly affect their biological activity. The introduction of halogen substituents was found to enhance antibacterial properties . This suggests that the chlorine atom in the compound could play a crucial role in its bioactivity.
Investigation of Antimicrobial Mechanisms
Research has indicated that compounds similar to the one may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival . Such mechanisms are vital for understanding how this compound might function as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this compound, and what methodological challenges arise during its synthesis?
- Methodological Answer : The compound’s polycyclic structure with fused heterocycles (e.g., oxa- and diaza- rings) requires multi-step synthesis. A plausible route involves:
- Step 1 : Condensation of a pyridine-containing precursor with a chlorinated phenolic intermediate under acidic conditions (e.g., glacial acetic acid with sodium acetate as a catalyst) .
- Step 2 : Cyclization via nucleophilic substitution or ring-closing metathesis, optimized at elevated temperatures (80–120°C) and inert atmospheres .
- Key Challenges : Poor yields due to steric hindrance from the tricyclic core; side reactions at the phenolic hydroxyl group. Mitigate via protective groups (e.g., silylation) and rigorous purification (column chromatography, recrystallization) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and sp³ carbons in the oxa/diaza rings (δ 50–80 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- IR Spectroscopy : Confirm C=O (1720 cm⁻¹), C=N (1630 cm⁻¹), and phenolic O-H (broad ~3400 cm⁻¹) stretches .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N percentages .
- UV-Vis : Assess conjugation via λmax in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the optimization of this compound’s reactivity or binding properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Map electrostatic potential surfaces to identify hydrogen-bonding regions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like CHARMM. Optimize solvent models (explicit water vs. implicit solvation) to refine binding free energies .
- Validation : Cross-check computational results with experimental kinetics (e.g., fluorescence quenching for binding assays) .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Hypothesis Testing : If NMR shows unassigned peaks, re-examine reaction conditions for byproducts (e.g., incomplete deprotection of phenolic groups) .
- Isolation and Characterization : Use preparative TLC/HPLC to isolate impurities; analyze via high-resolution MS or X-ray crystallography .
- Mechanistic Reassessment : For low yields, probe alternative pathways (e.g., radical intermediates via EPR spectroscopy) .
Q. How can factorial design optimize reaction conditions for scale-up or derivative synthesis?
- Methodological Answer :
- Variables : Temperature (60–140°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
- Design : Use a 2³ full factorial design to assess main effects and interactions. Analyze via ANOVA to identify statistically significant parameters .
- Case Study : In analogous spirocyclic compounds, THF at 100°C with 2 mol% Pd(OAc)₂ increased yields from 45% to 78% .
Experimental Design & Validation
Q. What experimental frameworks validate the compound’s biological or catalytic activity?
- Methodological Answer :
- Biological Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., kinase assays with IC₅₀ determination) .
- Catalytic Studies : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides; monitor conversion via GC-MS .
- Controls : Include positive/negative controls (e.g., known inhibitors or solvent-only reactions) and triplicate runs for reproducibility .
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?
- Methodological Answer :
- Cl → F substitution : Synthesize analogs via nucleophilic aromatic substitution. Compare logP (HPLC) and solubility (shake-flask method) .
- Pyridine Ring Expansion : Introduce bulkier substituents (e.g., 3,5-dimethylpyridin-4-yl) and assess steric effects on crystallinity (PXRD) .
Data Interpretation & Theoretical Links
Q. How can researchers reconcile discrepancies between theoretical predictions (e.g., computational binding affinities) and experimental results?
- Methodological Answer :
- Error Analysis : Check force field parameters (e.g., AMBER vs. OPLS) and solvation models. Recalculate with explicit water molecules if ΔG errors exceed 2 kcal/mol .
- Experimental Artifacts : Rule out aggregation (dynamic light scattering) or protein denaturation (circular dichroism) in bioassays .
Q. What theoretical frameworks (e.g., frontier molecular orbital theory) explain the compound’s electronic behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
